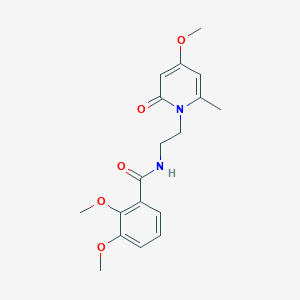![molecular formula C27H26N2O7S B2795586 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 313376-57-7](/img/structure/B2795586.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that features both sulfonamide and anthraquinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves multiple steps:
Formation of the Sulfonamide Moiety: This step involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Anthraquinone Derivative Preparation: The anthraquinone derivative can be synthesized through the oxidation of anthracene using reagents like chromium trioxide or potassium permanganate.
Coupling Reaction: The final step involves coupling the sulfonamide and anthraquinone derivatives using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various types of chemical reactions:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone structures.
Reduction: Reduction of the anthraquinone moiety can lead to the formation of anthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学的研究の応用
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to intercalate with DNA.
Material Science: Use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves its ability to intercalate with DNA, disrupting the replication process. The sulfonamide group may also interact with specific enzymes, inhibiting their activity. The anthraquinone moiety can generate reactive oxygen species, leading to oxidative stress in cells.
類似化合物との比較
Similar Compounds
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its combination of sulfonamide and anthraquinone moieties, which confer both DNA intercalating properties and potential enzyme inhibition. This dual functionality makes it a promising candidate for various applications in medicinal chemistry and material science.
特性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7S/c1-35-16-14-29(15-17-36-2)37(33,34)19-12-10-18(11-13-19)27(32)28-23-9-5-8-22-24(23)26(31)21-7-4-3-6-20(21)25(22)30/h3-13H,14-17H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICZAPQVFMVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
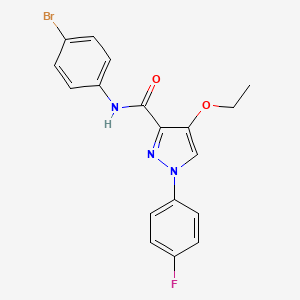
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2795504.png)
![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)
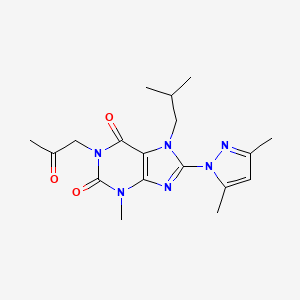
![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)
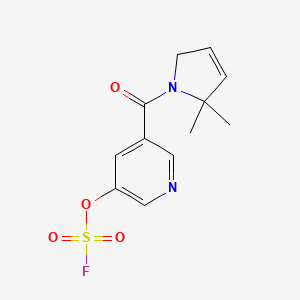
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2795509.png)
![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795511.png)
![4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2795512.png)
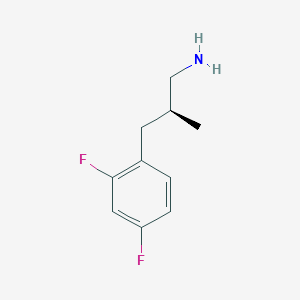
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)
![4-(benzenesulfonyl)-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2795523.png)
